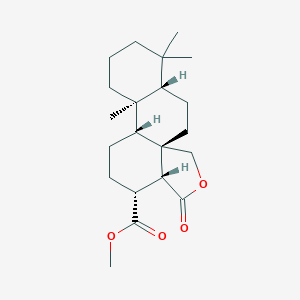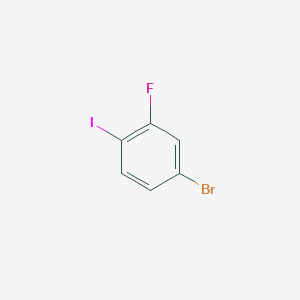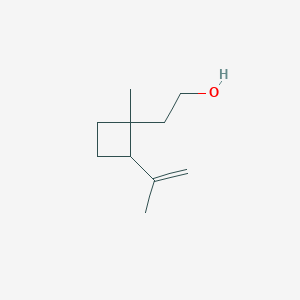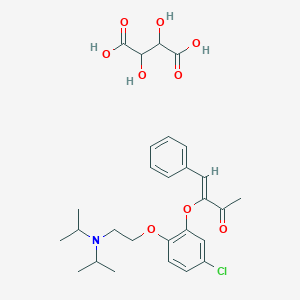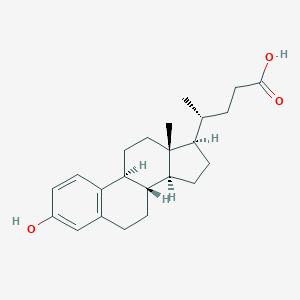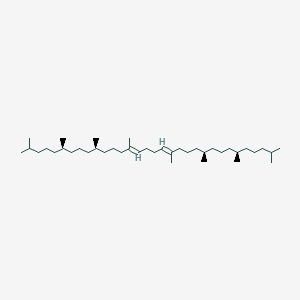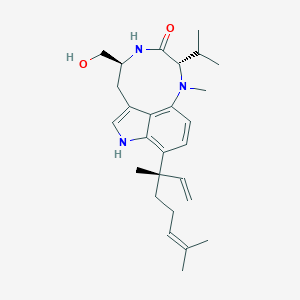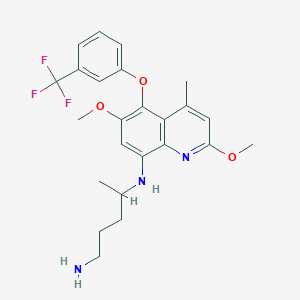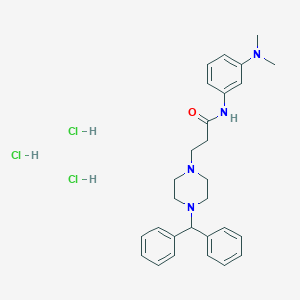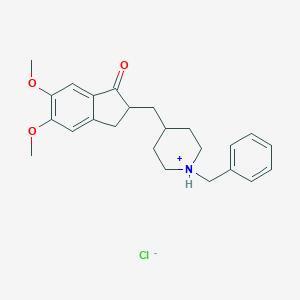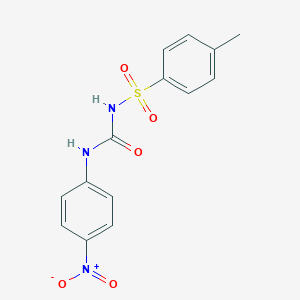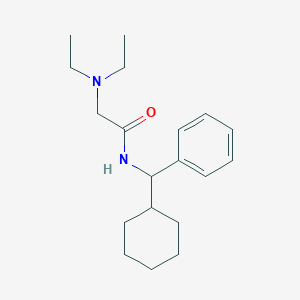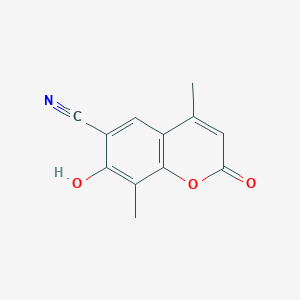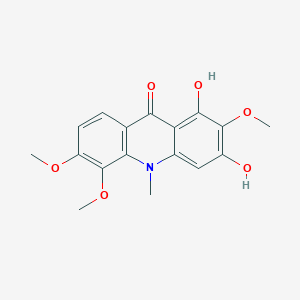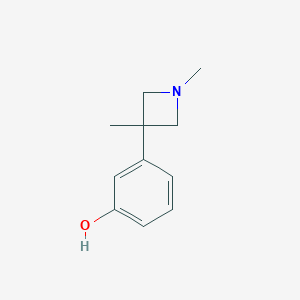
Phenol, 3-(1,3-dimethyl-3-azetidinyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Phenol, 3-(1,3-dimethyl-3-azetidinyl)- is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. This compound is also known as DMXAA and is a synthetic analog of the natural compound flavone acetic acid. DMXAA has shown promising results in preclinical studies for the treatment of cancer and other diseases.
Mécanisme D'action
The mechanism of action of DMXAA involves the activation of the innate immune system, specifically the production of cytokines such as tumor necrosis factor-alpha (TNF-α) and interferon-alpha (IFN-α). These cytokines play a role in inducing tumor necrosis and inhibiting angiogenesis, leading to the destruction of cancer cells.
Effets Biochimiques Et Physiologiques
DMXAA has been shown to have a range of biochemical and physiological effects. It has been reported to increase the levels of cytokines such as TNF-α and IFN-α, as well as other immune system components such as natural killer cells and macrophages. DMXAA has also been shown to induce apoptosis in cancer cells and inhibit the growth of blood vessels, which are important for the survival of tumors.
Avantages Et Limitations Des Expériences En Laboratoire
DMXAA has several advantages for use in lab experiments. It is a synthetic compound, which allows for consistent and reproducible results. It has also been extensively studied, with a large body of literature available on its properties and potential applications. However, DMXAA also has some limitations. It can be difficult to obtain in large quantities, which can limit the scale of experiments. It also has a short half-life in vivo, which can make it challenging to administer and study.
Orientations Futures
There are several future directions for research on DMXAA. One area of interest is the development of new formulations and delivery methods to improve its efficacy and bioavailability. Another area of research is the identification of biomarkers that can predict response to DMXAA treatment. Additionally, there is interest in exploring the potential of DMXAA in combination with other immunotherapeutic agents for the treatment of cancer.
Méthodes De Synthèse
The synthesis of DMXAA involves the reaction of 3-amino-1,2-propanediol with ethyl acetoacetate to form the intermediate compound, which is then reacted with 3-bromopropionyl chloride to form the final product. This method has been reported to yield DMXAA with high purity and good yield.
Applications De Recherche Scientifique
DMXAA has been extensively studied for its potential applications in cancer therapy. Studies have shown that DMXAA can induce tumor necrosis and inhibit angiogenesis, which are important mechanisms in cancer treatment. DMXAA has also been shown to enhance the anti-tumor activity of other chemotherapeutic agents, making it a promising candidate for combination therapy.
Propriétés
Numéro CAS |
19832-27-0 |
|---|---|
Nom du produit |
Phenol, 3-(1,3-dimethyl-3-azetidinyl)- |
Formule moléculaire |
C11H15NO |
Poids moléculaire |
177.24 g/mol |
Nom IUPAC |
3-(1,3-dimethylazetidin-3-yl)phenol |
InChI |
InChI=1S/C11H15NO/c1-11(7-12(2)8-11)9-4-3-5-10(13)6-9/h3-6,13H,7-8H2,1-2H3 |
Clé InChI |
KEYPQTMTBMALPJ-UHFFFAOYSA-N |
SMILES |
CC1(CN(C1)C)C2=CC(=CC=C2)O |
SMILES canonique |
CC1(CN(C1)C)C2=CC(=CC=C2)O |
Autres numéros CAS |
19832-27-0 |
Synonymes |
m-(1,3-Dimethyl-3-azetidinyl)phenol |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



